molecular formula C23H21NO5 B057349 Omigapil maleate CAS No. 200189-97-5

Omigapil maleate

Cat. No.: B057349
CAS No.: 200189-97-5
M. Wt: 391.4 g/mol
InChI Key: SQAZQLMBEHYFJA-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omigapil maleate is a chemical compound that has been investigated for its potential therapeutic effects in various neurological disorders. It was initially developed by Novartis and later acquired by Santhera Pharmaceuticals for further development. This compound is known for its ability to inhibit apoptosis, or programmed cell death, which makes it a promising candidate for treating conditions such as congenital muscular dystrophy and amyotrophic lateral sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Omigapil maleate is synthesized through a series of chemical reactions starting from dibenzo[b,f]oxepin-10-ylmethyl-methyl-prop-2-ynylamine. The synthesis involves the formation of the maleate salt to enhance its bioavailability. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process is carried out in controlled environments to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Omigapil maleate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Omigapil maleate has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Mechanism of Action

Omigapil maleate exerts its effects by binding to glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and preventing its S-nitrosylation. This inhibition blocks the activation of proapoptotic genes and prevents programmed cell death. The compound also interacts with other molecular targets and pathways involved in apoptosis, making it a potent inhibitor of cell death .

Comparison with Similar Compounds

Similar Compounds

    Selegiline: A monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.

    Rasagiline: Another monoamine oxidase inhibitor with neuroprotective properties.

Uniqueness of Omigapil Maleate

Unlike selegiline and rasagiline, this compound does not inhibit monoamine oxidase enzymes. Instead, it specifically targets GAPDH and prevents its S-nitrosylation, making it unique in its mechanism of action. This specificity allows this compound to inhibit apoptosis without affecting other cellular processes regulated by monoamine oxidase .

Biological Activity

Omigapil maleate, also known as TCH346 or CGP3466, is a small molecule primarily investigated for its neuroprotective properties and potential therapeutic applications in treating neurodegenerative diseases such as Parkinson’s disease and congenital muscular dystrophies. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and clinical findings.

This compound functions primarily by inhibiting the GAPDH-Siah1-mediated apoptosis pathway. This pathway is significant in various neurodegenerative conditions where apoptosis plays a critical role in cell death. Specifically, omigapil inhibits the activity of glyceraldehyde 3-phosphate dehydrogenase (GAPDH), which, when activated by nitric oxide, binds to the ubiquitin ligase SIAH1. This binding leads to the translocation of GAPDH to the nucleus, where it activates pro-apoptotic genes such as p53 and PUMA. By preventing this process, omigapil protects neurons from apoptosis induced by various stressors including oxidative stress and excitotoxicity .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Oral Bioavailability : Omigapil can effectively cross the blood-brain barrier, which is crucial for its therapeutic efficacy in neurological disorders.
  • Dose-Response Relationship : Studies indicate a bell-shaped dose-response curve in both rodent and primate models, with effective doses ranging from 0.014 to 0.14 mg/kg in monkeys and a recommended dose range of 0.3 to 3 mg daily for humans .
  • Safety Profile : The compound has been shown to be well-tolerated in clinical settings, with no significant adverse effects reported during trials .

Phase I Trials

A pivotal study known as the CALLISTO trial assessed the pharmacokinetics and safety of omigapil in children with LAMA2-related dystrophy (LAMA2-RD) and COL6-related dystrophy (COL6-RD). Conducted at the National Institutes of Health (NIH), this open-label study involved 20 participants aged 5-16 years. Key findings include:

  • Safety and Tolerability : Omigapil was generally safe and well-tolerated across all tested doses (0.02 to 0.08 mg/kg/day).
  • Pharmacokinetic Data : Dose-proportional increases in systemic exposure were observed, with optimal dosing established at 0.06 mg/kg/day.
  • Clinical Assessments : Although disease-relevant assessments did not show significant changes over the short study duration (12 weeks), the trial established a foundation for future studies in this rare disease population .

Animal Studies

Research utilizing various animal models has demonstrated the neuroprotective effects of omigapil:

  • Neurodegeneration Models : In rodent models of Parkinson's disease, omigapil effectively prevented neuronal death caused by toxins such as MPTP and rotenone.
  • Congenital Muscular Dystrophy Models : In a mouse model of laminin-α2-deficient congenital muscular dystrophy (MDC1A), omigapil inhibited apoptosis, improved muscle strength, and enhanced locomotive activity .

Table: Summary of Efficacy Studies

Study TypeModel TypeKey Findings
In vitroPC12 cellsRescued cells from rotenone toxicity
In vivoMPTP-treated monkeysPrevented death of nigrostriatal dopaminergic neurons
Clinical TrialLAMA2-RD & COL6-RD patientsEstablished safety; no significant clinical changes observed
Animal ModelMDC1A mouse modelImproved muscle function and reduced apoptosis

Properties

IUPAC Name

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO.C4H4O4/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;5-3(6)1-2-4(7)8/h1,4-11,13H,12,14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAZQLMBEHYFJA-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200189-97-5
Record name Omigapil maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200189975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OMIGAPIL MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q69BFZ4OP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omigapil maleate
Reactant of Route 2
Omigapil maleate
Reactant of Route 3
Omigapil maleate
Reactant of Route 4
Reactant of Route 4
Omigapil maleate
Reactant of Route 5
Omigapil maleate
Reactant of Route 6
Omigapil maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.